molecular formula C5H2ClIOS B2380919 3-Chloro-5-iodothiophene-2-carbaldehyde CAS No. 2580220-51-3

3-Chloro-5-iodothiophene-2-carbaldehyde

Cat. No.: B2380919
CAS No.: 2580220-51-3
M. Wt: 272.48
InChI Key: GKXMUVKPORDUTK-UHFFFAOYSA-N
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Description

3-Chloro-5-iodothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2ClIOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of chlorine and iodine substituents on the thiophene ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodothiophene-2-carbaldehyde typically involves halogenation reactions. One common method is the halogen dance reaction, where iodine and chlorine atoms are introduced into the thiophene ring. This reaction can be carried out using reagents such as N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available thiophene derivatives. The process includes halogenation, formylation, and purification steps to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

Scientific Research Applications

3-Chloro-5-iodothiophene-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-iodothiophene-2-carbaldehyde
  • 3-Chloro-5-bromothiophene-2-carbaldehyde
  • 3-Iodo-5-chlorothiophene-2-carbaldehyde

Uniqueness

3-Chloro-5-iodothiophene-2-carbaldehyde is unique due to its specific halogen substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity in substitution and coupling reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

3-chloro-5-iodothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXMUVKPORDUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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